(3-Phenylcyclopentyl)methanamine;hydrochloride
Description
(3-Phenylcyclopentyl)methanamine hydrochloride is a cycloalkyl-substituted methanamine derivative characterized by a cyclopentane ring directly attached to a phenyl group and a primary amine functional group, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
(3-phenylcyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKGYNMRDLKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylcyclopentyl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentylmethanamine.
Phenylation: The cyclopentylmethanamine undergoes a phenylation reaction where a phenyl group is introduced to the cyclopentane ring. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride (AlCl3).
Formation of Hydrochloride Salt: The resulting (3-Phenylcyclopentyl)methanamine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Reaction Vessel: A large reaction vessel equipped with temperature and pressure control systems.
Catalyst Addition: The addition of catalysts and reagents in precise amounts.
Purification: The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylcyclopentyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(3-Phenylcyclopentyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Phenylcyclopentyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride () Molecular Formula: C₁₂H₁₄Cl₂FN (assuming HCl counterion). Structural Features: Chloro and fluoro substituents on the phenyl ring enhance electronegativity and may influence receptor binding.
[1-(4-Chlorophenyl)cyclopentyl]methanamine ()
- Molecular Formula : C₁₂H₁₅ClN.
- Structural Features : A single chlorine atom at the para position of the phenyl ring.
- Comparison : The para-chloro substitution may enhance metabolic stability compared to ortho or meta positions due to reduced steric hindrance .
(R)-Cyclopentyl(3,4-dichlorophenyl)methanamine hydrochloride ()
- Structural Features : Dichlorophenyl group and stereospecific R-configuration.
- Comparison : The dichloro substitution and chiral center could lead to distinct pharmacological profiles, such as enhanced selectivity for CNS targets .
Heterocyclic Methanamine Derivatives
Key Compounds:
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride () Molecular Formula: C₁₀H₉ClN₂S·HCl. Structural Features: Thiazole ring introduces sulfur and nitrogen heteroatoms.
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride () Molecular Formula: C₁₁H₁₈ClNO₂S (estimated). Structural Features: Thiophene and tetrahydropyran rings.
Fused-Ring and Bicyclic Methanamine Derivatives
Key Compounds:
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride ()
- Molecular Formula : C₁₁H₁₆ClN.
- Structural Features : Tetrahydronaphthalene fused-ring system.
- Comparison : Increased rigidity from the fused rings may restrict conformational flexibility, affecting binding kinetics to biological targets .
[6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl]methanamine hydrochloride (Ulotaront intermediate, ) Molecular Formula: C₉H₁₄ClNOS. Key Data: $^{13}\text{C NMR}$ δ 134.3 (aromatic carbons), 71.6 (oxygenated carbon). Comparison: The thieno-pyran system provides a unique electronic environment, as evidenced by distinct NMR shifts, which may enhance agonist activity at TAAR1 receptors .
Substituted Biphenyl and Alkoxy Methanamine Derivatives
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride ()
- Molecular Formula : C₁₄H₁₆ClN.
- Structural Features : Biphenyl system with a para-methyl group.
- Comparison : Extended aromaticity could improve binding to hydrophobic pockets in proteins .
[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride () Molecular Formula: C₁₃H₂₀ClNO. Structural Features: Cyclohexyloxy group introduces steric bulk and ether functionality. Comparison: The cyclohexyloxy substituent may reduce metabolic oxidation compared to smaller alkoxy groups .
Comparative Data Table
Biological Activity
(3-Phenylcyclopentyl)methanamine;hydrochloride, a compound belonging to the class of cyclopentyl amines, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHN·HCl
- Molecular Weight : 215.73 g/mol
This compound features a cyclopentane ring substituted with a phenyl group and an amine functional group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amine group can form hydrogen bonds and electrostatic interactions , influencing the activity and function of enzymes and receptors involved in neurotransmission and metabolic pathways.
Key Interactions
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission processes.
- Enzyme Inhibition : It acts as a racemase inhibitor, affecting the stereochemistry of substrates in enzymatic reactions, which can have significant implications in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, although specific data on this compound is limited.
- Antiproliferative Effects : Similar compounds have shown antiproliferative effects on cancer cell lines, indicating a possible role in cancer therapy.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
In a study evaluating various methanolic extracts for antimicrobial properties, derivatives similar to this compound demonstrated significant antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably low, suggesting strong efficacy .
Case Study 2: Antiproliferative Activity
Research into related compounds has shown promising results in reducing cell proliferation in human cancer cell lines. For instance, methanolic extracts containing similar structures exhibited IC values indicating effective inhibition of cell growth in Hela and A549 cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Phenylcyclopentyl)methanamine hydrochloride, and how can purity be validated?
- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves Friedel-Crafts alkylation to form the cyclopentyl-phenyl backbone, followed by reductive amination to introduce the methanamine group. The final step involves salt formation with HCl.
- Characterization : Validate purity using HPLC (≥98% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm, cyclopentyl CH₂ at δ 2.1–2.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the structure of (3-Phenylcyclopentyl)methanamine hydrochloride?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for the cyclopentyl ring (e.g., geminal protons at δ 1.8–2.3 ppm) and phenyl group (aromatic protons).
- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H bands ~2500 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen bonding with the chloride ion .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar solvents (e.g., water, ethanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents like hexane.
- Stability : Stable at −20°C in anhydrous conditions. Degradation occurs above 40°C or in acidic/alkaline media (monitor via TGA/DSC). Store in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are effective?
- Enantioselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during cyclopentyl ring formation.
- Resolution Methods :
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
- Diastereomeric salt crystallization using tartaric acid derivatives.
- Validation : Compare optical rotation ([α]D²⁵) with literature values and confirm via circular dichroism (CD) .
Q. How can contradictory data in receptor binding affinity studies be resolved?
- Case Study : Discrepancies in reported monoamine oxidase (MAO) inhibition (e.g., MAO-A vs. MAO-B selectivity) may arise from assay conditions (e.g., pH, temperature).
- Resolution :
- Standardize assays using radiolabeled substrates (e.g., ¹⁴C-tyramine) and control for enzyme source (recombinant vs. tissue-derived).
- Validate via kinetic analysis (Km/Vmax) and cross-check with computational docking (e.g., AutoDock Vina) to assess binding poses .
Q. What in vitro and in vivo models are suitable for evaluating its neuropharmacological activity?
- In Vitro :
- Primary neuronal cultures : Measure neurotransmitter release (e.g., serotonin/dopamine) via HPLC-ECD.
- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., NMDA receptor currents).
- In Vivo :
- Rodent models : Use forced swim test (FST) for antidepressant activity or rotarod tests for motor coordination.
- Pharmacokinetics : Conduct ADME studies with LC-MS/MS plasma analysis to determine bioavailability and half-life .
Q. What challenges arise in formulating this compound for sustained-release delivery, and how can they be addressed?
- Challenges : Rapid renal clearance due to high hydrophilicity and instability in gastric pH.
- Solutions :
- Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability.
- Prodrug design : Introduce lipophilic esters to improve membrane permeability.
- In vitro release testing : Use dialysis membranes (MWCO 12–14 kDa) to simulate sustained release in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
